molecular formula C14H20N2O3S B3942573 1-(1,4-Dioxan-2-ylmethyl)-3-(4-ethoxyphenyl)thiourea

1-(1,4-Dioxan-2-ylmethyl)-3-(4-ethoxyphenyl)thiourea

Cat. No.: B3942573
M. Wt: 296.39 g/mol
InChI Key: OUNHLGVUPCSGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Dioxan-2-ylmethyl)-3-(4-ethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxan-2-ylmethyl)-3-(4-ethoxyphenyl)thiourea typically involves the reaction of 1,4-dioxane-2-methanol with 4-ethoxyaniline in the presence of a thiocyanate source. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxan-2-ylmethyl)-3-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxan-2-ylmethyl)-3-(4-ethoxyphenyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiourea moiety is known to form hydrogen bonds and interact with metal ions, which could play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,4-Dioxan-2-ylmethyl)-3-phenylthiourea: Lacks the ethoxy group, which may affect its solubility and reactivity.

    1-(1,4-Dioxan-2-ylmethyl)-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties.

    1-(1,4-Dioxan-2-ylmethyl)-3-(4-chlorophenyl)thiourea: The presence of a chlorine atom can significantly impact its reactivity and biological activity.

Uniqueness

1-(1,4-Dioxan-2-ylmethyl)-3-(4-ethoxyphenyl)thiourea is unique due to the combination of the dioxane ring, ethoxyphenyl group, and thiourea moiety. This combination imparts specific chemical properties, such as solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(1,4-dioxan-2-ylmethyl)-3-(4-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-18-12-5-3-11(4-6-12)16-14(20)15-9-13-10-17-7-8-19-13/h3-6,13H,2,7-10H2,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNHLGVUPCSGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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